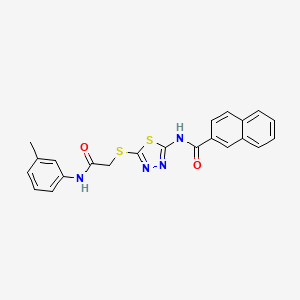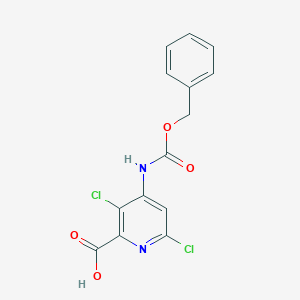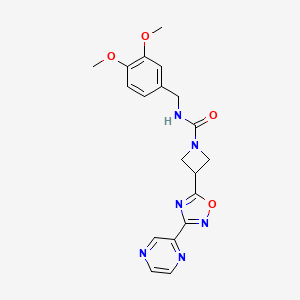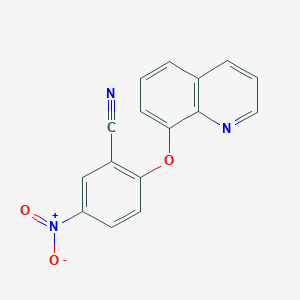![molecular formula C23H22ClN5O2 B2639781 8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919032-10-3](/img/no-structure.png)
8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Affinity and Antidepressant Activity
- Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown affinity for serotonin receptors (5-HT1A/5-HT7) and inhibitory activity against phosphodiesterases (PDE4B and PDE10A), suggesting potential use as antidepressants and anxiolytics (Zagórska et al., 2016).
Anxiolytic and Antidepressant Potential
- Anxiolytic and Antidepressant Effects : Studies have identified certain derivatives of 1H-imidazo[2,1-f]purine-2,4-dione as promising for anxiolytic and antidepressant applications. In vivo studies have shown potential antidepressant effects in animal models (Zagórska et al., 2015).
Adenosine Receptor Antagonism
- A3 Adenosine Receptor Antagonism : Some derivatives have shown potent and selective antagonism of the A3 adenosine receptors, indicating potential applications in targeting these receptors for therapeutic purposes (Baraldi et al., 2005).
Anticancer Activity
- Anticancer Properties : Derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have been evaluated for anticancer activity, with some showing effectiveness against various cancer cell lines. This suggests potential applications in cancer therapy (Zagórska et al., 2021).
Molecular Binding and Pharmacokinetics
- Binding and Pharmacokinetics Analysis : Research has also focused on understanding the binding modes and pharmacokinetics of these compounds, providing insights into their potential drug-like properties and metabolic stability (Zagórska et al., 2018).
Material Science Applications
- Polymer Synthesis : There are studies indicating the use of similar compounds in the synthesis of novel polymers, exploring their thermal properties and potential applications in material science (Kaczmarek et al., 2012).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2-chloroethylamine with 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of naphthalen-1-ylmethyl chloride. The reaction is carried out in a suitable solvent under reflux conditions. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "2-chloroethylamine", "1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "naphthalen-1-ylmethyl chloride" ], "Reaction": [ "Step 1: Dissolve 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (1.0 g, 4.2 mmol) and naphthalen-1-ylmethyl chloride (1.2 g, 6.3 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "Step 2: Add 2-chloroethylamine (0.5 g, 5.3 mmol) to the reaction mixture and stir for 24 hours at reflux temperature.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 50 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the final compound." ] } | |
| 919032-10-3 | |
Molecular Formula |
C23H22ClN5O2 |
Molecular Weight |
435.91 |
IUPAC Name |
6-(2-chloroethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-15(2)29-19-20(25-22(29)27(14)12-11-24)26(3)23(31)28(21(19)30)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-13H2,1-3H3 |
InChI Key |
RWTPHKCWQUKJGC-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2639706.png)



![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2639710.png)
![1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2639711.png)
![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2639712.png)
![2-Bromospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2639715.png)

